molecular formula C18H23N5O2S B5674738 (4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide

(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide

Cat. No. B5674738
M. Wt: 373.5 g/mol
InChI Key: PQUZWNLPBRKZNK-ZBFHGGJFSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide typically involves multi-step reactions, starting with base components such as ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives in ethanol/TEA solution. These processes yield a variety of thiazole and pyridine derivatives through reactions at room temperature (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to the one is often confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques provide detailed information about the chemical bonds and functional groups present in the molecule. The molecular structure is crucial for understanding the reactivity and interactions of the compound (Mohamed, 2021).

Chemical Reactions and Properties

Chemical reactions involving related compounds typically include condensation, cyclo-addition, and nucleophilic substitution reactions. These reactions lead to the formation of various heterocyclic structures, integral to the biological activity and chemical properties of the compounds. The reactivity is influenced by the specific functional groups and the molecular framework of the compound (Bhoi, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are typically assessed through experimental techniques. These properties are influenced by the molecular structure and can affect the compound's applications and handling (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding how these compounds can be used and modified for specific purposes. These properties are determined by the functional groups present in the molecule and their relative positions (Elangovan et al., 2021).

properties

IUPAC Name

N-[(3R,5S)-5-(ethylcarbamoyl)-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-19-18(25)16-8-14(22-17(24)15-11-26-12(2)21-15)10-23(16)9-13-6-4-5-7-20-13/h4-7,11,14,16H,3,8-10H2,1-2H3,(H,19,25)(H,22,24)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZWNLPBRKZNK-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=CC=CC=N2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=N2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide

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